3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one
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Overview
Description
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H8BrFO and a molecular weight of 243.08 g/mol . This compound is characterized by a cyclobutanone ring substituted with a 4-bromo-2-fluorophenyl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anticancer and antibacterial properties.
Medicine: It serves as a building block in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and cyclobutanone.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can be compared with other similar compounds, such as:
3-(4-Bromo-3-fluorophenyl)cyclobutan-1-one: This compound has a similar structure but with a different fluorine substitution pattern.
3-(4-Chloro-2-fluorophenyl)cyclobutan-1-one: This compound has a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.
3-(4-Bromo-2-chlorophenyl)cyclobutan-1-one: This compound has both bromine and chlorine substitutions, which can affect its reactivity and applications.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGAWUMXWGBPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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